

# Reproducibility of the reported synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole

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## Compound of Interest

Compound Name: 5-Methyl-3-pyrrolidin-2-ylisoxazole

Cat. No.: B1327113

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## A Comparative Guide to the Synthesis of 5-Methyl-3-pyrrolidin-2-ylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for **5-Methyl-3-pyrrolidin-2-ylisoxazole**, a valuable building block in medicinal chemistry. The information presented is based on a reproducible, base-promoted multigram synthesis, offering a practical approach for laboratory and potential scale-up applications.

### I. Introduction

**5-Methyl-3-pyrrolidin-2-ylisoxazole** is a heterocyclic compound of interest in drug discovery due to its structural motifs that are often found in biologically active molecules. The reproducibility of its synthesis is crucial for consistent production and further research. This guide outlines a well-documented synthetic pathway and provides the necessary data for its replication and evaluation against potential alternatives.

### II. Comparison of Synthetic Performance

The presented synthesis involves a two-step process starting from a protected pyrrolidine derivative. The key transformation is the formation of the isoxazole ring followed by the deprotection of the pyrrolidine nitrogen. The following table summarizes the quantitative data for this synthetic route.

Step	Product	Starting Material	Reagents	Solvent	Temperature (°C)	Yield (%)
1	tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate	Corresponding Isoxazoline	K <sub>2</sub> CO <sub>3</sub>	DMF	100	77
2	(S)-5-Methyl-3-(pyrrolidine-2-yl)isoxazole hydrochloride	tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate	Not specified (standard Boc-deprotection)	Not specified	Not specified	92

### III. Experimental Protocols

Step 1: Synthesis of tert-Butyl (S)-2-(5-methylisoxazol-3-yl)pyrrolidine-1-carboxylate<sup>[1]</sup>

- A 250 mL round-bottomed flask is charged with the corresponding isoxazoline (12.5 g, 37.5 mmol) and dimethylformamide (DMF, 50 mL).
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 10.4 g, 75 mmol) is added to the mixture.
- The resulting mixture is stirred overnight at 100 °C.
- The reaction progress is monitored by NMR spectroscopy.
- Upon completion, the reaction mixture is concentrated.
- The residue is poured into an ice bath, and the aqueous phase is extracted with ethyl acetate (EtOAc).

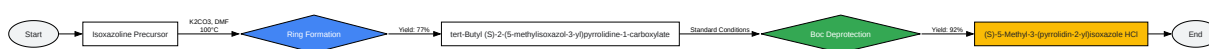
- The combined organic phases are washed with brine (4 x 20 mL).
- The organic phase is dried over anhydrous  $\text{Na}_2\text{SO}_4$ .
- The mixture is filtered through a silica gel pad, and the solution is concentrated to yield the product as a colorless oil, which solidifies upon standing.

Step 2: Synthesis of (S)-5-Methyl-3-(pyrrolidin-2-yl)isoxazole hydrochloride<sup>[1]</sup>

The cleavage of the Boc-protecting group is performed using standard procedures to yield the final hydrochloride salt.

## IV. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of **5-Methyl-3-pyrrolidin-2-ylisoxazole**.



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Caption: Synthetic pathway for **5-Methyl-3-pyrrolidin-2-ylisoxazole**.

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## References

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